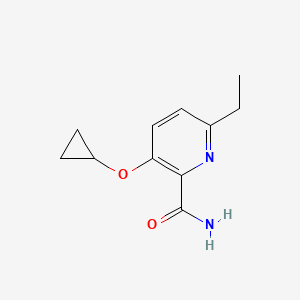

3-Cyclopropoxy-6-ethylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-cyclopropyloxy-6-ethylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H14N2O2/c1-2-7-3-6-9(15-8-4-5-8)10(13-7)11(12)14/h3,6,8H,2,4-5H2,1H3,(H2,12,14) |

InChI Key |

RYRPROKMWWDCJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C=C1)OC2CC2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropoxy 6 Ethylpicolinamide

Picolinamide (B142947) Core Synthesis Strategies

The picolinamide scaffold is a crucial component of numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to both established and novel methodologies.

Established Routes for Picolinamide Scaffolds

Traditional methods for synthesizing the picolinamide core often involve the coupling of a picolinic acid derivative with an appropriate amine. One common approach is the reaction of an aroyl chloride with an aminophenol in the presence of a base like triethylamine. researchgate.net Another established method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBT) to facilitate the amide bond formation between a carboxylic acid and an amine. researchgate.net These methods, while reliable, may sometimes require harsh conditions or produce byproducts that necessitate extensive purification.

Novel Approaches for Functionalized Picolinamides

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for constructing functionalized picolinamides. C-H functionalization, a powerful tool in modern synthetic chemistry, has been extensively utilized. beilstein-journals.orgnih.gov Palladium-catalyzed C-H activation, for instance, allows for the direct introduction of various functional groups onto the pyridine (B92270) ring of a pre-formed picolinamide. beilstein-journals.orgnih.gov This approach can be used for arylation, alkenylation, and other transformations, providing a direct route to complex picolinamide derivatives. beilstein-journals.orgnih.gov The picolinamide group itself can act as a directing group, facilitating site-selective functionalization at specific positions on an aliphatic chain. nih.gov

Strategic Considerations for 6-Ethylpicolinamide Precursors

The synthesis of the specific precursor, 6-ethylpicolinamide, requires careful planning. A plausible strategy involves starting with a commercially available 6-halopicolinic acid derivative. The halogen can be displaced by an ethyl group through a cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate ethylating agent. Once the 6-ethylpicolinic acid is obtained, it can be converted to the corresponding picolinamide through the established methods described earlier, such as reaction with an amine in the presence of a coupling agent.

Introduction of the Cyclopropoxy Group

The cyclopropoxy group is a key feature of the target molecule. Its introduction requires specialized synthetic methods, often involving the formation of a cyclopropyl (B3062369) ether linkage.

Cyclopropyl Ether Formation Methodologies

The formation of cyclopropyl ethers can be achieved through several methods. A general approach involves the reaction of a compound containing a hydroxyl group with a cyclopropyl halide in the presence of a base. google.com Another method involves the intramolecular cyclization of a suitable precursor, such as a γ-hydroxy olefin, which can be catalyzed by transition metals like platinum. organic-chemistry.org

A classic method for preparing cyclopropyl ethers involves the reaction of a 1,3-dihalohydrin with an alcohol in the presence of a metal like sodium. google.com For instance, the synthesis of cyclopropyl methyl ether has been achieved by reacting 1,3-dichlorohydrin with methanol (B129727) and sodium. google.com This general strategy could be adapted for the synthesis of 3-cyclopropoxy-6-ethylpicolinamide by reacting a 3-hydroxypicolinamide (B1208869) derivative with a suitable cyclopropylating agent.

The Corey-Chaykovsky reaction provides another avenue for cyclopropanation, which could be adapted for ether formation. This reaction typically involves the reaction of a ketone or aldehyde with a sulfur ylide to form an epoxide, which can then be opened to form the desired product.

Stereoselective Cyclopropanation Techniques for Ether Linkages

Achieving stereoselectivity in the formation of the cyclopropoxy group is a critical aspect, especially when chiral centers are present in the molecule. Directed cyclopropanation reactions have been widely used to control the stereochemical outcome. unl.pt In these reactions, a directing group on the substrate, such as a hydroxyl group, coordinates with the cyclopropanating reagent, leading to the formation of a specific stereoisomer. unl.pt

The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a well-known method for cyclopropanation. unl.pt The stereoselectivity of this reaction can be influenced by the presence of allylic alcohols, where the hydroxyl group directs the cyclopropanation to occur on the same face of the double bond. unl.pt

More recent developments include the use of stable (phosphanyl)(silyl)carbenes for stereospecific cyclopropanation of alkenes. acs.org Palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane has also been shown to proceed with high stereoselectivity. acs.org Furthermore, biocatalytic approaches using enzymes like dehaloperoxidase have emerged as a promising strategy for the stereoselective synthesis of cyclopropanol (B106826) derivatives, which can be precursors to cyclopropoxy ethers. wpmucdn.com

Optimization of Cyclopropoxy Group Incorporation

The introduction of the cyclopropoxy group onto the picolinamide core is a critical transformation. A likely method for this is a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed etherification reaction.

A plausible precursor would be a 3-halo-6-ethylpicolinamide. The optimization of the cyclopropoxy group incorporation would involve screening various reaction parameters to maximize yield and minimize side reactions. Key parameters to optimize would include:

Base: The choice of base is crucial for deprotonating cyclopropanol. Common bases for such reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The strength and solubility of the base can significantly impact the reaction rate and efficiency.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate SNAr reactions. For copper-catalyzed reactions, solvents like toluene (B28343) or dioxane might be preferred.

Temperature: The reaction temperature would need to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or products. An optimal temperature range would be determined through experimentation.

Catalyst: In a copper-catalyzed etherification (Ullmann condensation), the choice of copper source (e.g., CuI, Cu2O, Cu(OAc)2) and ligand (e.g., phenanthroline, L-proline) is critical for catalytic efficiency.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the interplay of these parameters and identify the optimal conditions for the cyclopropoxylation step.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be envisioned for the synthesis of this compound.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For instance, a 3-cyclopropoxy-6-ethylpicolinic acid fragment could be synthesized and then coupled with an ammonia (B1221849) source to form the final amide. This approach is often more efficient for complex molecules as it allows for the parallel synthesis of key intermediates.

A divergent synthesis would start from a common intermediate that is then elaborated into the final target compound through a series of sequential reactions. For example, a substituted pyridine could be functionalized in a stepwise manner to introduce the ethyl, cyclopropoxy, and carboxamide groups.

A hypothetical multi-step synthesis could commence from a readily available starting material like 2,5-dichloropyridine. A selective cross-coupling reaction, such as a Suzuki or Negishi coupling, could be used to introduce the ethyl group at the 5-position. The remaining chloro group at the 2-position could then be converted to the picolinamide. Subsequent introduction of the cyclopropoxy group at the 3-position via an SNAr reaction on a 3-halo precursor would complete the synthesis. The order of these steps would be crucial to avoid competing reactions and ensure regioselectivity.

The formation of the amide bond in picolinamide systems can be achieved using a variety of catalytic methods. nih.gov While the direct reaction of a carboxylic acid with an amine is possible, it often requires high temperatures. More commonly, the carboxylic acid is activated using a coupling reagent.

Modern catalytic approaches for amide bond formation are continuously being developed to improve efficiency and sustainability. nih.gov These can include:

Boronic acid catalysts: These have been shown to facilitate direct amidation reactions under milder conditions. nih.gov

Metal-based catalysts: Transition metal complexes can also be employed to catalyze amide bond formation. nih.gov

In a multi-step synthesis of a complex molecule like this compound, protecting groups may be necessary to mask reactive functional groups and ensure that reactions occur at the desired positions. rsc.org

For instance, if the picolinic acid is synthesized before the introduction of the cyclopropoxy group, the carboxylic acid may need to be protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the etherification reaction. The ester could then be hydrolyzed back to the carboxylic acid before the final amidation step.

Common protecting groups for carboxylic acids include:

Methyl or Ethyl esters: Cleaved by acid or base hydrolysis.

Benzyl esters: Removed by hydrogenolysis.

t-Butyl esters: Cleaved under acidic conditions.

The choice of protecting group would depend on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal.

Reaction Optimization and Process Intensification in this compound Synthesis

For the large-scale synthesis of this compound, reaction optimization and process intensification would be critical to ensure an efficient, safe, and cost-effective process.

Process intensification aims to develop more sustainable and economical chemical processes by reducing equipment size, energy consumption, and waste generation. This can be achieved through various technologies, including:

Flow chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch processes.

Catalyst optimization: Developing highly active and selective catalysts can reduce reaction times, lower catalyst loading, and simplify purification procedures.

Each step in the synthesis of this compound would require careful parameter optimization. This involves a systematic investigation of various reaction parameters to identify the conditions that provide the highest yield and purity of the desired product.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters for Optimization |

| Ethyl Group Introduction (e.g., Suzuki Coupling) | Catalyst, ligand, base, solvent, temperature, reaction time |

| Cyclopropoxy Group Incorporation (e.g., SNAr) | Base, solvent, temperature, concentration, reaction time |

| Amide Formation (Amidation) | Coupling reagent, solvent, temperature, stoichiometry |

Note: Specific data for these optimizations are not publicly available and would be determined experimentally.

A thorough understanding of the reaction mechanism for each transformation is essential for effective parameter optimization. By systematically varying and analyzing the impact of each parameter, a robust and reproducible synthetic process can be developed.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is a critical area of research aimed at developing more sustainable and environmentally friendly manufacturing processes. While specific, detailed research findings and data tables for the green synthesis of this exact compound are not extensively available in the public domain, the principles of green chemistry provide a clear framework for assessing and improving synthetic routes. These principles guide the development of new, greener pathways and the optimization of existing ones.

The key green chemistry metrics for evaluating the sustainability of a chemical process include atom economy, E-factor (Environmental factor), process mass intensity (PMI), and the use of renewable feedstocks and safer solvents. The ideal synthesis would maximize the incorporation of all reactant atoms into the final product (high atom economy), generate minimal waste (low E-factor and PMI), and utilize non-toxic, renewable materials.

Atom Economy and E-Factor in Synthesis Design

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. A higher atom economy signifies a more efficient and less wasteful process. The E-factor, on the other hand, is a practical measure of the total waste generated per unit of product.

| Metric | Description | Goal in Green Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approaching 100%) |

| E-Factor | Total weight of waste (kg) / Weight of product (kg) | Minimize (approaching 0) |

For a hypothetical synthesis of this compound, different synthetic routes would yield varying atom economies and E-factors. For instance, a convergent synthesis, where different fragments of the molecule are synthesized separately and then joined, might have a different green chemistry profile compared to a linear synthesis.

Catalysis and Solvent Selection

The choice of catalysts and solvents plays a pivotal role in the greenness of a synthetic process. Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents needed and can often be recycled and reused. The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable.

| Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of heterogeneous or homogeneous catalysts for key bond-forming reactions. | Increased reaction rates, higher selectivity, lower energy consumption, catalyst recyclability. |

| Safer Solvents | Replacement of hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives (e.g., water, supercritical fluids, bio-solvents). | Reduced environmental and health impacts, easier waste treatment. |

Renewable Feedstocks

A long-term goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources. For a molecule like this compound, this could involve sourcing starting materials from biomass or using bio-catalytic methods. For example, the ethyl group could potentially be derived from bio-ethanol, and the picolinamide core from bio-based platform chemicals.

Future Directions in Green Synthesis

Future research in the green synthesis of this compound will likely focus on several key areas:

Biocatalysis: The use of enzymes to perform specific chemical transformations with high selectivity and under mild conditions.

Continuous Flow Chemistry: Moving from batch processing to continuous flow reactors can improve safety, efficiency, and scalability while reducing waste.

Process Intensification: Combining multiple reaction steps into a single, one-pot procedure to minimize solvent use and purification steps.

By systematically applying these green chemistry principles, the chemical industry can move towards more sustainable and efficient methods for producing this compound and other valuable chemical compounds.

Mechanistic and Reactivity Studies of 3 Cyclopropoxy 6 Ethylpicolinamide

Picolinamide (B142947) Ring Reactivity

The picolinamide scaffold, a pyridine (B92270) ring substituted with a carboxamide group at the 2-position, exhibits a rich and complex reactivity profile. The electron-withdrawing nature of the pyridine nitrogen, combined with the electronic effects of the amide, cyclopropoxy, and ethyl substituents, governs its susceptibility to various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Potential

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). rsc.orguoanbar.edu.iq This deactivation is further intensified in acidic conditions, typically used for EAS reactions like nitration, where the nitrogen atom becomes protonated to form a pyridinium (B92312) ion, rendering the ring even more electron-poor and unreactive. uoanbar.edu.iqgcwgandhinagar.com Consequently, forcing conditions are generally required for electrophilic substitution on unsubstituted pyridine, which primarily yields the meta-substituted product. uoanbar.edu.iq

In contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqwikipedia.org This reactivity is most pronounced at the positions ortho and para to the ring nitrogen (positions 2 and 4), where the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the nitrogen atom. uoanbar.edu.iqwikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups further enhances the rate of SNAr reactions. wikipedia.orgmasterorganicchemistry.com In 3-Cyclopropoxy-6-ethylpicolinamide, the primary sites for nucleophilic attack would be positions 4 and 6, although the presence of the ethyl group at position 6 introduces significant steric hindrance.

Reactions of the Amide Functionality

The amide group in picolinamides, while generally considered robust due to resonance stabilization, can undergo several important transformations. researchgate.net

Hydrolysis and Cleavage: The amide bond can be cleaved under hydrolytic conditions, typically in the presence of strong acids or bases at elevated temperatures. cam.ac.ukacs.orgacs.org Studies on the hydrolysis of picolinamide in concentrated hydrochloric acid have shown that the reaction proceeds, although the position of the amide group on the ring does not exert a major influence on the reaction rate. acs.org

Reductive Cleavage: More synthetically useful are the mild reductive cleavage methods that convert picolinamides to their corresponding amines. A notable method employs zinc powder in aqueous hydrochloric acid at room temperature, which tolerates a wide range of functional groups, including ethers like the cyclopropoxy group. cam.ac.uk This reaction is proposed to proceed through reduction of the protonated pyridine ring, leading to a hemiaminal intermediate that subsequently dissociates. cam.ac.uk

Directing Group in C-H Activation: The picolinamide functionality is widely utilized as an effective bidentate directing group in transition-metal-catalyzed C-H activation reactions. cam.ac.ukresearchgate.net The nitrogen atom of the pyridine ring and the amide's oxygen or nitrogen atom can coordinate to a metal center, positioning it to selectively activate a specific C-H bond for functionalization. While this reactivity is typically associated with the N-substituent of the amide, it highlights the crucial role of the picolinamide core in modern synthetic chemistry. A two-step cleavage protocol, involving Boc activation followed by nickel-catalyzed esterification, has been developed to efficiently remove the picolinamide directing group under neutral conditions. researchgate.netacs.org

| Reaction Type | Conditions | Product Type | Key Features |

|---|---|---|---|

| Hydrolysis | Strong acid (e.g., HCl) or base, heat | Picolinic acid | Generally requires harsh conditions. acs.orgacs.org |

| Reductive Cleavage | Zn / aq. HCl, room temperature | Corresponding amine | Mild conditions with broad functional group tolerance. cam.ac.uk |

| Directing Group Cleavage | 1. Boc₂O, DMAP 2. Ni(cod)₂, EtOH | N-Boc protected amine | Efficient, neutral conditions for removing the directing group. acs.org |

Influence of the Ethyl Group on Picolinamide Reactivity

The 6-ethyl group on the picolinamide ring exerts both steric and electronic effects that modulate the ring's reactivity.

Steric Hindrance: The ethyl group provides significant steric bulk around the C-6 position and the adjacent ring nitrogen. This hindrance can influence the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions, attack at the C-6 position would be sterically disfavored compared to the C-4 position. acs.org Similarly, coordination of the pyridine nitrogen to a bulky metal catalyst could be impeded, potentially affecting the efficiency of reactions where such coordination is crucial.

Electronic Effects: As an alkyl group, the ethyl substituent has a weak electron-donating inductive effect (+I). This effect slightly increases the electron density of the pyridine ring, which could subtly enhance its reactivity towards electrophiles and decrease its reactivity towards nucleophiles, although this effect is generally minor compared to the strong deactivating effect of the ring nitrogen. Studies on substituted pyridine pincer ligands have shown that even simple alkyl groups can influence the electronic properties at a coordinated metal center. nih.gov The combination of steric hindrance and electronic donation by the ethyl group can be leveraged to control selectivity in synthetic transformations. researchgate.netmdpi.com

Cyclopropoxy Group Reactivity and Stability

The cyclopropoxy group is a fascinating functionality characterized by a three-membered ring attached to an oxygen atom. Its reactivity is dominated by the inherent ring strain of the cyclopropane (B1198618) moiety.

Ring Strain Effects on Chemical Transformations

Cyclopropane possesses a significant amount of ring strain, estimated to be around 27-29 kcal/mol, due to severe angle strain from the 60° C-C-C bond angles and torsional strain. wikipedia.org This high strain energy serves as a powerful thermodynamic driving force for reactions that involve ring opening. nih.govnih.gov The release of this strain can facilitate a variety of chemical transformations that are not observed in unstrained acyclic or larger ring systems. bris.ac.uk

The reactivity of the cyclopropyl (B3062369) ring can be further enhanced by the presence of adjacent activating groups. In the context of this compound, the ether oxygen atom can influence the ring's reactivity. The interaction between the oxygen lone pairs and the strained C-C bonds of the cyclopropyl ring can polarize the system and make it more susceptible to certain reactions. For example, the presence of an oxygen substituent can facilitate electrophile-induced ring opening. rsc.org

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane | ~27.5 |

| Cyclobutane | ~26.3 |

| Cyclopentane | ~6.2 |

| Cyclohexane | ~0 |

Cleavage and Rearrangement Reactions of Cyclopropyl Ethers

Cyclopropyl ethers can undergo cleavage reactions, particularly under acidic conditions. masterorganicchemistry.com The general mechanism for the acidic cleavage of ethers involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic substitution step (SN1 or SN2) where a nucleophile attacks one of the adjacent carbon atoms. In the case of a cyclopropyl ether, the high strain of the ring makes the C-O bond susceptible to cleavage. Acid-catalyzed solvolysis of compounds like 1-phenylcyclopropylmethyl ether has been shown to proceed through mechanisms involving the cleavage of the cyclopropane ring. acs.org

The strain within the cyclopropyl group also predisposes it to a variety of rearrangement reactions. nih.gov These isomerizations can be initiated thermally, by light, or through catalysis by acids or metals, often leading to the formation of more stable five-membered rings or other rearranged products. nih.govrsc.org For instance, vinylcyclopropanes are well-known to rearrange to cyclopentenes. While the cyclopropoxy group in this compound lacks a vinyl substituent, the potential for rearrangement under certain reaction conditions, particularly those involving radical or ionic intermediates, cannot be discounted. chemrxiv.orgchemrxiv.org For example, the generation of a nitrenium ion adjacent to a cyclopropyl group has been shown to induce ring expansion and elimination reactions. chemrxiv.orgchemrxiv.org

Cyclopropyl Group Metabolism and Chemical Activation Phenomena

The metabolic fate of a molecule is a critical determinant of its in vivo efficacy and safety profile. The presence of a cyclopropyl group, as in this compound, introduces a unique set of metabolic possibilities. Generally, cyclopropyl groups are incorporated into drug candidates to enhance their metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This strategy has been successfully employed to divert metabolism away from certain CYP isozymes, thereby reducing the potential for drug-drug interactions.

However, the cyclopropyl moiety is not metabolically inert and can undergo biotransformation. In some instances, particularly when attached to an amine, the cyclopropyl group can be a site of metabolic activation, leading to the formation of reactive intermediates. For example, CYP-mediated oxidation of a cyclopropylamine (B47189) can result in ring-opening and the formation of reactive species that can covalently bind to cellular macromolecules. While this compound possesses a cyclopropoxy group rather than a cyclopropylamine, the potential for oxidative metabolism of the cyclopropyl ring or the adjacent ether linkage cannot be entirely ruled out without specific experimental data.

| Potential Metabolic Pathway | Description | Potential Consequence |

| Ethyl Group Hydroxylation | Oxidation of the ethyl substituent on the pyridine ring to form an alcohol. | Formation of a more polar metabolite, facilitating excretion. |

| Pyridine Ring Oxidation | Introduction of a hydroxyl group onto the pyridine ring. | Altered biological activity and increased water solubility. |

| Cyclopropoxy Ether Cleavage | Enzymatic cleavage of the ether bond connecting the cyclopropyl group to the pyridine ring. | Formation of a phenol (B47542) derivative and a cyclopropanol-related species. |

| Cyclopropyl Ring Oxidation | Hydroxylation of the cyclopropyl ring itself, potentially leading to ring opening. | Formation of reactive intermediates, although less likely than with cyclopropylamines. |

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is governed by a complex interplay of electronic and steric factors, which are influenced by its conformational preferences and the nature of its substituents.

The three-dimensional structure of this compound is crucial in determining its interaction with other molecules and its reactivity in chemical transformations. The conformational flexibility of the molecule is primarily associated with the rotation around the C3-O bond of the cyclopropoxy group, the C6-C bond of the ethyl group, and the C2-C(O) bond of the picolinamide moiety.

Quantum-chemical calculations on related picolinamide structures have shown that the conformational preference of the amide group is significantly influenced by the protonation state of the pyridine nitrogen. In the neutral form, an intramolecular hydrogen bond can form between the amide N-H and the pyridine nitrogen, leading to a planar conformation. However, upon protonation of the pyridine nitrogen, this intramolecular hydrogen bond is disrupted, and the amide group may adopt a different orientation to minimize steric hindrance and electrostatic repulsion.

The orientation of the cyclopropoxy and ethyl groups will also impact the molecule's reactivity. The cyclopropyl group, with its inherent ring strain, and the ethyl group will exert steric effects that can influence the approach of reagents to the pyridine ring and the amide functionality. The preferred conformation will be a balance between minimizing these steric clashes and optimizing electronic interactions.

| Rotatable Bond | Description of Potential Conformations | Impact on Reactivity |

| C3-O (Cyclopropoxy) | Rotation of the cyclopropyl group relative to the pyridine ring. | Influences steric hindrance around the C2 and C4 positions of the pyridine ring. |

| C6-C (Ethyl) | Rotation of the ethyl group. | Affects steric access to the pyridine nitrogen and the C5 position. |

| C2-C(O) (Amide) | Rotation around the bond connecting the carbonyl group to the pyridine ring. | Determines the orientation of the amide group and its ability to participate in hydrogen bonding or act as a directing group in catalysis. |

The electronic properties of the cyclopropoxy and ethyl substituents have a profound effect on the reactivity of the picolinamide system. These effects can be understood through the principles of physical organic chemistry, such as the Hammett equation, which relates reaction rates and equilibrium constants to the electron-donating or electron-withdrawing nature of substituents.

The ethyl group at the 6-position is generally considered to be an electron-donating group through an inductive effect (+I). This increases the electron density on the pyridine ring, potentially making it more susceptible to electrophilic attack and influencing the basicity of the pyridine nitrogen.

These substituent effects will influence the kinetics and thermodynamics of various reactions, such as the acidity of the amide N-H, the nucleophilicity of the pyridine nitrogen, and the susceptibility of the aromatic ring to nucleophilic or electrophilic substitution.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |

| Ethyl | 6 | Electron-donating (+I) | N/A | Increase |

| Cyclopropoxy | 3 | Electron-withdrawing (-I) | Electron-donating (+M) | Context-dependent, likely a net weak electron-donating or -withdrawing effect depending on the reaction. |

The picolinamide moiety is well-known for its ability to act as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the amide oxygen or nitrogen. This property makes picolinamide derivatives, including this compound, valuable participants in a variety of catalyzed chemical transformations.

Palladium-Catalyzed Reactions: The picolinamide group can serve as an effective directing group in palladium-catalyzed C-H functionalization reactions. By coordinating to the palladium catalyst, the picolinamide can direct the activation of a specific C-H bond, allowing for the introduction of new functional groups with high regioselectivity. The electronic and steric nature of the cyclopropoxy and ethyl substituents would influence the efficiency and selectivity of such transformations.

Iridium-Catalyzed Reactions: Picolinamide derivatives have also been employed as ligands in iridium-catalyzed reactions, such as CO2 hydrogenation. The electronic properties of the picolinamide ligand are crucial for the catalytic activity, with electron-donating groups on the pyridine ring generally enhancing the performance of the catalyst. The ethyl group on this compound would likely contribute favorably to the catalytic activity in such systems.

The specific substitution pattern of this compound would make it a unique ligand, and its performance in catalysis would be a result of the combined steric and electronic contributions of the cyclopropoxy and ethyl groups.

| Catalyst System | Role of Picolinamide | Potential Application for this compound |

| Palladium | Directing Group | Regioselective C-H functionalization of the pyridine ring or other parts of the molecule. |

| Iridium | Ligand | Use in hydrogenation or other redox reactions, with the substituents tuning the catalyst's electronic properties. |

| Copper | Ligand | Potential use in cross-coupling reactions, such as the formation of C-O or C-N bonds. |

Theoretical and Computational Investigations of 3 Cyclopropoxy 6 Ethylpicolinamide

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are pivotal in modern drug discovery and development. nih.gov These computational models establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov For 3-Cyclopropoxy-6-ethylpicolinamide, these models can be instrumental in predicting its potential efficacy and behavior, thereby guiding further experimental studies.

The foundation of any QSAR/QSPR model lies in the numerical representation of the molecular structure through descriptors. nih.gov For this compound, a diverse set of molecular descriptors would be calculated to capture its unique structural features. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering the geometry or electronic structure. For this compound, these would include molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which quantify the degree of branching and shape of the molecule.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule. Examples include the molecular surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For this compound, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment would be crucial.

Physicochemical Descriptors: These descriptors are related to the lipophilicity, solubility, and polarizability of the molecule. LogP (octanol-water partition coefficient) and Polar Surface Area (PSA) are key examples that would be calculated for this compound.

A hypothetical table of calculated descriptors for this compound is presented below:

| Descriptor Category | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 220.26 g/mol |

| Number of Heavy Atoms | 16 | |

| Number of Rings | 2 | |

| Topological | Wiener Index | 345 |

| Kier & Hall Index (kappa 1) | 12.34 | |

| Geometrical | Molecular Surface Area | 250.5 Ų |

| Molecular Volume | 210.8 ų | |

| Quantum-Chemical | HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV | |

| Dipole Moment | 3.8 D | |

| Physicochemical | LogP | 2.5 |

| Polar Surface Area (PSA) | 59.4 Ų |

Once the molecular descriptors are generated, statistical methods are employed to build the QSAR/QSPR models. The goal is to find a statistically significant correlation between a subset of descriptors and the observed activity or property. nih.gov For this compound, this would involve:

Variable Selection: Techniques such as stepwise multiple linear regression or genetic algorithms would be used to select the most relevant descriptors, avoiding overfitting and improving the predictive power of the model. nih.gov

Model Building: Various statistical methods can be used to construct the model, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity/property) and the selected descriptors. nih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. biorxiv.org

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships. nih.gov

Model Validation: The robustness and predictive ability of the developed model are assessed through various validation techniques, including internal validation (cross-validation) and external validation using a test set of compounds. nih.gov

A hypothetical QSAR equation for a particular biological activity of picolinamide (B142947) derivatives, including this compound, might look like:

pIC50 = 0.5 * LogP - 0.02 * PSA + 0.1 * (HOMO-LUMO gap) + 2.5

This equation would suggest that higher lipophilicity and a larger HOMO-LUMO gap are beneficial for the activity, while a larger polar surface area is detrimental.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. mdpi.com These methods are particularly valuable for visualizing the regions around a molecule where modifications would likely lead to improved activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. mdpi.com The variations in these fields are then correlated with the biological activity. mdpi.com For this compound and its analogs, CoMFA would generate contour maps indicating regions where bulky groups (steric fields) or charged groups (electrostatic fields) would enhance or diminish activity. mdpi.commdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the structural requirements for activity. nih.gov

A hypothetical CoMSIA contour map for this compound might reveal that a bulky, hydrophobic group is favored at the 6-position (where the ethyl group is), while a hydrogen bond acceptor is preferred on the picolinamide nitrogen.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the potential interactions between a ligand, such as this compound, and its biological target at the atomic level.

The theoretical framework of molecular docking involves two key components: a search algorithm and a scoring function.

Search Algorithm: This component generates a large number of possible binding poses of the ligand in the active site of the target protein. Algorithms like genetic algorithms, Monte Carlo simulations, and fragment-based methods are commonly used.

Scoring Function: The scoring function estimates the binding affinity for each generated pose, allowing them to be ranked. These functions approximate the free energy of binding and typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. nih.gov

For this compound, a hypothetical docking study would first require the identification of a potential biological target. Assuming a hypothetical target enzyme, the docking process would predict how the compound fits into the enzyme's active site and which interactions stabilize the complex.

The output of a molecular docking simulation provides valuable information on the binding mode and affinity.

Binding Mode: The top-ranked poses from the docking simulation reveal the most likely binding orientation of this compound within the target's active site. This includes the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other types of contacts with the ligand. nih.gov

Binding Affinity: The scoring function provides a numerical value (e.g., in kcal/mol) that represents the predicted binding affinity. researchgate.net Lower (more negative) scores generally indicate a stronger predicted binding.

A hypothetical table summarizing the docking results for this compound with a putative target protein is shown below.

| Parameter | Result |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | Tyr123, Ser245 |

| Hydrophobic Interactions | Leu89, Val101, Phe250 |

| Pi-Pi Stacking | His248 |

These simulated results would suggest that the picolinamide moiety of this compound forms crucial hydrogen bonds with tyrosine and serine residues, while the cyclopropoxy and ethyl groups are involved in hydrophobic interactions within a specific pocket of the active site. The pyridine (B92270) ring may also engage in pi-pi stacking with a histidine residue. Such detailed interaction maps are invaluable for the rational design of more potent and selective analogs.

No Publicly Available Research Found for

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies on the chemical compound this compound were found. Consequently, it is not possible to provide a detailed article on its conformational dynamics, electronic structure, reaction pathways, or theoretical spectroscopic properties as requested.

The requested sections and subsections require in-depth research findings that are not available in the public domain for this particular compound. Generating content for the specified outline would necessitate fabricating data, which would be scientifically inaccurate and misleading.

While the methodologies outlined—such as Density Functional Theory (DFT), conformational analysis, and spectroscopic prediction—are standard computational chemistry techniques used to investigate novel molecules, it appears that this compound has not been the subject of such published research.

Therefore, the following sections of the proposed article cannot be developed:

Density Functional Theory (DFT) and Quantum Chemical Calculations:

Theoretical Spectroscopic Property Predictions:There are no published theoretical predictions of its NMR, IR, or UV-Vis spectra.

Until such research is conducted and published, a scientifically accurate article on the theoretical and computational aspects of this compound cannot be written.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 3 Cyclopropoxy 6 Ethylpicolinamide

Chromatographic Techniques

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like 3-Cyclopropoxy-6-ethylpicolinamide. A reverse-phase HPLC (RP-HPLC) method is typically employed for this class of molecule, utilizing a nonpolar stationary phase and a polar mobile phase. This setup allows for the effective separation of the main compound from both more polar and less polar impurities.

The method's parameters, such as the column type, mobile phase composition, and flow rate, are optimized to achieve a sharp, symmetrical peak for the target analyte with good resolution from other components. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A typical set of HPLC conditions suitable for analyzing picolinamide (B142947) derivatives is presented below.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications in Volatile Derivatives

Gas Chromatography (GC) is best suited for the analysis of thermally stable and volatile compounds. While this compound itself has low volatility due to its molecular weight and polar amide group, GC can be valuable for analyzing volatile starting materials, reagents, or low-molecular-weight by-products that may be present as impurities. For instance, the presence of residual ethyl- or cyclopropyl-containing precursors could be monitored using this technique.

To analyze non-volatile compounds like the title molecule via GC, a derivatization step would be necessary to convert the polar N-H group into a less polar, more volatile moiety (e.g., through silylation).

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide an unparalleled level of analytical detail.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful tool for this type of analysis. It combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. This allows for the confident identification of the main compound by its retention time and exact mass. Furthermore, it enables the structural elucidation of unknown impurities by providing their molecular weights and fragmentation patterns. An electrospray ionization (ESI) source is commonly used for picolinamides, as it is a soft ionization technique that typically reveals the protonated molecular ion [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile components. It can definitively identify volatile impurities by matching their retention times and mass spectra against established libraries, providing a high degree of confidence in their identification.

Spectroscopic Methods for Structural Confirmation

Spectroscopy is used to elucidate the molecular structure and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation in organic chemistry. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

For this compound, ¹H NMR would confirm the presence of the ethyl group (a characteristic triplet and quartet), the cyclopropoxy group (a set of multiplets for the methine and methylene (B1212753) protons), and the protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the picolinamide ring.

¹³C NMR spectroscopy complements this by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the aliphatic carbons of the ethyl and cyclopropoxy substituents.

Representative NMR Data for a Structurally Similar Picolinamide: (Note: This data is illustrative for a related compound class and serves as a guide.)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Amide (CONH₂) NH | 7.5-8.5 (br s, 2H) | - |

| Aromatic CH | 7.0-8.0 (m, 2H) | 110-150 |

| Cyclopropyl (B3062369) O-CH | 3.8-4.0 (m, 1H) | 60-65 |

| Ethyl CH₂ | 2.7-2.9 (q, 2H) | 25-30 |

| Ethyl CH₃ | 1.2-1.4 (t, 3H) | 12-16 |

| Cyclopropyl CH₂ | 0.6-1.0 (m, 4H) | 5-10 |

| Amide C=O | - | 165-170 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands confirming its key structural features. The primary amide group is particularly prominent, showing N-H stretching vibrations and a strong C=O (carbonyl) stretching vibration. The presence of the ether linkage and the aromatic ring can also be confirmed.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3100-3400 (two bands) |

| Aromatic C-H | Stretch | ~3050 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Amide C=O | Stretch | 1650-1680 (strong) |

| Aromatic C=C/C=N | Stretch | 1400-1600 |

| Ether C-O-C | Stretch | 1050-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. ubbcluj.ro The absorption of UV or visible light by this compound corresponds to the excitation of outer electrons from their ground state to higher energy levels. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

In organic molecules like this compound, the absorption of UV-Vis radiation is primarily associated with transitions of n (non-bonding) and π (pi) electrons to excited π* (pi-antibonding) states. shu.ac.ukelte.hu These n → π* and π → π* transitions are most common because their absorption peaks typically fall within the experimentally convenient 200-700 nm range. shu.ac.uklibretexts.org The presence of unsaturated groups, such as the pyridine ring and the amide functionality in this compound, provides the necessary π electrons for these transitions.

The resulting UV-Vis spectrum presents as a continuous absorption band due to the superposition of numerous vibrational and rotational transitions on the primary electronic transitions. shu.ac.uk The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. As the extent of conjugated π systems within a molecule increases, the energy gap for a π → π* transition narrows, leading to the absorption of light at longer wavelengths. libretexts.org

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. | < 200 |

| n → σ | Excitation of an electron from a non-bonding orbital to a sigma anti-bonding orbital. | 150 - 250 |

| π → π | Excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. | 200 - 700 |

| n → π | Excitation of an electron from a non-bonding orbital to a pi anti-bonding orbital. | 200 - 700 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. It functions by measuring the mass-to-charge ratio (m/z) of gas-phase ions. nd.edu

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the exact mass of a molecule with very high precision. nih.gov This allows for the determination of the elemental composition of this compound by distinguishing between ions with the same nominal mass but different atomic constituents. nih.gov The calculated mass is the theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element in the molecule. researchgate.net HRMS instruments can achieve mass resolutions high enough to separate ions with very small mass differences, which is crucial for unambiguous formula assignment, especially in complex samples. thermofisher.com

Table 2: Exact Masses of Common Isotopes

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 |

| ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.000109 | 0.364 |

| ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999131 | 0.038 |

| ¹⁸O | 17.999160 | 0.205 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, precursor ions of this compound are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. The fragmentation pattern provides valuable information about the connectivity of atoms and functional groups within the molecule, aiding in its structural elucidation. lcms.cz Different types of mass spectrometers, such as ion trap and triple quadrupole instruments, can be utilized for MS/MS analysis, each with its own advantages in terms of sensitivity and fragmentation control. nih.gov

The choice of ionization technique is critical for successfully generating gas-phase ions from the sample for mass analysis. Several ionization methods are available, each suited for different types of compounds and sample matrices. nd.eduyoutube.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules. nd.edu It typically produces multiply-charged ions, which can be advantageous for analyzing high molecular weight compounds. nd.edu Samples are dissolved in a suitable solvent and sprayed through a high-voltage capillary to form charged droplets, from which gas-phase ions are generated. youtube.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization method that is suitable for relatively polar and semi-volatile samples. nd.edu It involves volatilizing the sample in a heated tube and then ionizing it via a corona discharge. nd.eduemory.edu

Electron Ionization (EI): EI is a classic, hard ionization technique that is best for volatile and relatively nonpolar compounds. nd.eduemory.edu It involves bombarding the sample with a high-energy electron beam, which leads to extensive fragmentation and provides a detailed mass spectrum useful for structural characterization. nd.eduemory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for high molecular weight compounds like proteins and polymers. nd.eduyoutube.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nd.edu

Table 3: Comparison of Common Ionization Techniques

| Technique | Analyte Type | Ionization | Fragmentation |

| Electrospray Ionization (ESI) | Polar, Non-volatile | Soft | Low |

| Atmospheric Pressure Chemical Ionization (APCI) | Semi-polar, Semi-volatile | Soft | Low |

| Electron Ionization (EI) | Non-polar, Volatile | Hard | Extensive |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | High Molecular Weight, Non-volatile | Soft | Low |

Crystallographic Techniques for Solid-State Structure Determination

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline solid. mdpi.com This technique involves irradiating a single crystal of this compound with an X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed to build a three-dimensional model of the molecule. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Picolinamide (B142947) Core Modifications for Enhanced Chemical Properties

The picolinamide scaffold is a versatile and privileged structure in medicinal chemistry and materials science. Future research will likely focus on systematic modifications of this core in 3-Cyclopropoxy-6-ethylpicolinamide to fine-tune its physicochemical properties. The picolinamide moiety is recognized as an effective bidentate directing group, capable of facilitating site-selective C-H functionalization. nih.gov This intrinsic reactivity allows for the introduction of a wide array of functional groups onto the pyridine (B92270) ring, potentially altering properties such as solubility, lipophilicity, and electronic distribution.

Research has demonstrated that the picolinamide N-H bond can be activated by a pyridyl group for cross-dehydrogenative coupling reactions. researchgate.net Furthermore, the development of strategies for the cleavage and recycling of the picolinamide directing group highlights its utility in complex synthetic pathways. researchgate.net Future studies could explore these established reactivities to create a library of novel analogues of this compound, each with potentially unique and enhanced chemical characteristics. For instance, Pd(II)-catalyzed C-H arylation has been successfully applied to picolinamide-containing substrates to generate π-extended systems. nih.gov

| Modification Strategy | Potential Outcome | Rationale |

| C-H Arylation/Alkenylation | Altered electronic properties, increased steric bulk. | Introduce diverse substituents for structure-activity relationship (SAR) studies. |

| N-H Functionalization | Modified hydrogen bonding capacity, prodrug development. | Enhance solubility or modulate interaction with biological targets. |

| Introduction of Heteroatoms | Changed polarity and metabolic stability. | Improve pharmacokinetic properties. |

| Ring Annulation | Creation of rigid, polycyclic structures. | Explore novel chemical space and conformational constraints. researchgate.net |

Investigation of Cyclopropoxy Stereochemistry and its Chemical Implications

The cyclopropyl (B3062369) group is a "conformational linchpin" in medicinal chemistry, prized for its ability to impart rigidity and unique metabolic profiles to molecules. The stereochemistry of the cyclopropoxy substituent in this compound is a critical, yet underexplored, aspect. The three-membered ring introduces specific spatial arrangements and electronic properties that can significantly influence intermolecular interactions.

Advanced Computational Model Development for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules, thereby accelerating the research and development process. For this compound and its potential derivatives, the development of advanced computational models is a promising research avenue. Methods like Density Functional Theory (DFT) can be employed to investigate electronic structure, hydrogen bonding, and reactivity. researchgate.netnih.gov

Future work could involve creating models to predict key properties such as water solubility (LogS), lipophilicity (logD), and potential for blood-brain barrier penetration. nih.gov By simulating the molecular dynamics, researchers can gain insights into the conformational flexibility of the molecule, particularly the interplay between the rotatable cyclopropoxy and ethyl groups. nih.gov These models can guide synthetic efforts by identifying derivatives with the most promising calculated properties, saving significant time and resources. cecam.org Furthermore, computational studies can elucidate reaction mechanisms, such as those involved in the functionalization of the picolinamide core, providing a theoretical foundation for experimental work. nih.gov

Integration of Machine Learning and Artificial Intelligence in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and materials science. researchgate.net For a compound like this compound, these technologies can be applied to accelerate discovery and optimization cycles. ML models can be trained on existing chemical data to predict the properties of novel, un-synthesized derivatives with remarkable accuracy. researchgate.netnih.gov

Future interdisciplinary research could focus on several key areas:

Predictive Modeling : Developing ML algorithms to forecast the physicochemical and potential biological properties of a virtual library of this compound analogues. nih.gov

De Novo Design : Using generative AI models to propose entirely new structures based on the picolinamide scaffold that are optimized for a specific set of desired properties.

Reaction Prediction : Employing AI to predict the outcomes of potential derivatization reactions, identify optimal reaction conditions, and suggest novel synthetic routes.

Data Analysis : Utilizing unsupervised ML to analyze large datasets from spectroscopic and chromatographic characterization, identifying patterns and correlations that may not be apparent to human researchers. chemrxiv.org

By combining molecular dynamics simulations with ML, researchers can create powerful predictive models that account for the dynamic behavior of molecules, offering a more nuanced understanding than static chemical descriptors alone. nih.gov

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with physical or biological properties. | Rapid screening of virtual compounds to prioritize synthetic targets. researchgate.net |

| Generative Adversarial Networks (GANs) | AI models that can generate novel molecular structures with desired properties. | Discovery of innovative picolinamide derivatives beyond intuitive design. |

| Enhanced Sampling Simulations | Using ML to accelerate molecular dynamics simulations of complex chemical processes. | Efficiently exploring the conformational landscape and free energy surfaces. cecam.org |

| Automated Spectral Interpretation | Training models to analyze and interpret complex data from NMR, MS, and IR. | High-throughput characterization and quality control. |

Methodological Advancements in Spectroscopic and Chromatographic Characterization

Thorough characterization is fundamental to understanding the structure and purity of this compound and any subsequent derivatives. Future research will benefit from the application of advanced and hyphenated analytical techniques. While standard methods like NMR and mass spectrometry are essential, more sophisticated approaches can provide deeper structural insights. mdpi.com

Solid-state NMR, for example, can be used to study the molecule's conformation and intermolecular interactions in the crystalline state, which can be correlated with data from X-ray crystallography. researchgate.net High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition, and tandem MS (MS/MS) techniques can elucidate fragmentation pathways, providing structural clues for isomeric derivatives. mdpi.comresearchgate.net Chiral chromatography will be indispensable for separating and analyzing stereoisomers, should the investigation into cyclopropoxy stereochemistry (Section 6.2) yield separable forms. The development of specific analytical methods using techniques like HPLC-MS will be vital for quantitative analysis in various matrices. researchgate.net

| Technique | Information Gained | Future Application |

| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, crystal packing. nih.gov | Elucidating the solid-state structure of new derivatives. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals, connectivity. | Structural verification of complex functionalized analogues. |

| Solid-State NMR | Conformation and intermolecular interactions in the solid state. researchgate.net | Probing hydrogen bonding and packing polymorphism. |

| LC-MS/MS | Separation, molecular weight, and structural fragmentation patterns. mdpi.com | Characterizing and quantifying derivatives in complex mixtures. |

| Chiral HPLC | Separation and quantification of enantiomers/diastereomers. | Investigating the impact of stereoisomerism on properties. |

Potential for Derivatization and Functionalization Studies

The structure of this compound is ripe for derivatization, offering multiple sites for chemical modification. Future research into derivatization and functionalization can expand the chemical space around this core structure, leading to new compounds with tailored properties.

Key areas for functionalization include:

The Ethyl Group : The benzylic-like protons on the carbon adjacent to the pyridine ring could be susceptible to radical or oxidative functionalization, allowing for the introduction of hydroxyl, amino, or other groups.

The Picolinamide Amide : The N-H bond can be substituted, alkylated, or used as a handle to attach other molecular fragments.

The Cyclopropoxy Group : While generally stable, the cyclopropyl ring can participate in ring-opening reactions under specific conditions, leading to entirely new classes of compounds.

The Pyridine Ring : As discussed in Section 6.1, the pyridine ring is a prime target for C-H functionalization, allowing for the introduction of aryl, alkyl, and other groups to modulate electronic and steric properties. nih.gov

The synthesis of derivatives through methods like amide coupling or palladium-catalyzed cross-coupling reactions could yield a diverse library of compounds for further study. researchgate.netmdpi.com These studies would not only produce new chemical entities but also deepen the understanding of the reactivity of the parent molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyclopropoxy-6-ethylpicolinamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Begin with nucleophilic substitution at the picolinamide core, introducing cyclopropoxy and ethyl groups via palladium-catalyzed coupling or SNAr reactions. Purify intermediates using column chromatography (silica gel, gradient elution). Confirm structural integrity via H/C NMR (analyzing cyclopropane ring protons at δ 0.5–1.5 ppm and pyridine ring protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers investigate the mechanism of action of this compound in enzymatic inhibition studies?

- Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten assays) to measure inhibition constants (). Perform competitive vs. non-competitive inhibition tests by varying substrate concentrations. Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference results with molecular docking simulations (e.g., AutoDock Vina) to identify key interactions with active sites .

Q. What stability studies are essential for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and pH-dependent hydrolysis (pH 1–10 buffers, 37°C). Monitor degradation via LC-MS to identify byproducts (e.g., cyclopropanol or picolinic acid derivatives). Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across preclinical models?

- Methodological Answer : Apply meta-analysis to harmonize data from rodent vs. non-rodent models. Adjust for variables like cytochrome P450 isoform differences using species-specific liver microsomes. Validate findings via physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to account for interspecies metabolic scaling .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Use combinatorial chemistry to generate analogues with modified cyclopropoxy/ethyl groups. Prioritize substituents via Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA). Validate predictions with in vitro potency assays (IC) and ADMET profiling (e.g., Caco-2 permeability, hepatic microsomal stability) .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

- Methodological Answer : Employ design of experiments (DoE) with central composite design (CCD) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Use green chemistry principles (e.g., switch to cyclopentyl methyl ether as a safer solvent) to reduce hazardous byproducts .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Investigate bioavailability limitations via plasma protein binding assays and blood-brain barrier penetration studies (MDCK-MDR1 cells). Use deuterium labeling to track metabolic pathways in vivo. Correlate findings with PET imaging (e.g., C-labeled compound) to assess tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.